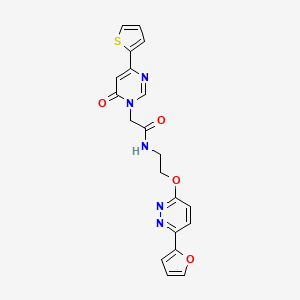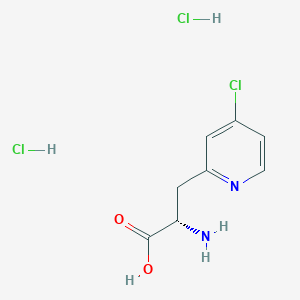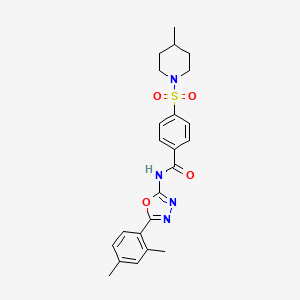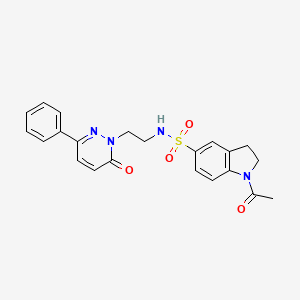![molecular formula C17H11F2N3O B2774013 N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide CAS No. 1355800-07-5](/img/structure/B2774013.png)
N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been studied extensively for its potential use in treating cystic fibrosis and other diseases related to CFTR dysfunction.
作用機序
N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide binds to a specific site on the CFTR protein and blocks the movement of chloride ions through the channel. This binding site is located in the intracellular domain of the protein, which is responsible for regulating the opening and closing of the channel. By blocking this site, N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide prevents the channel from opening and allows other ion channels to take over the transport of chloride ions across the cell membrane.
Biochemical and Physiological Effects
N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory effect on CFTR-mediated chloride transport, N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide has been shown to reduce inflammation and improve mucus clearance in the lungs of cystic fibrosis patients. It has also been shown to have anti-tumor effects in various cancer cell lines, although the mechanism of action is not fully understood.
実験室実験の利点と制限
N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide is a useful tool for studying the role of CFTR in various physiological processes and for developing new treatments for cystic fibrosis and other CFTR-related diseases. Its specificity and potency make it an ideal inhibitor for use in vitro and in vivo. However, like all small molecule inhibitors, N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide has some limitations. It can be difficult to deliver the compound to specific tissues or organs, and its effects may be influenced by factors such as cell type, concentration, and duration of exposure.
将来の方向性
There are several future directions for research on N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide and its potential use in treating cystic fibrosis and other CFTR-related diseases. One area of focus is the development of more efficient delivery methods, such as aerosolized formulations for inhalation therapy. Another area of interest is the identification of new binding sites on the CFTR protein that could be targeted by small molecule inhibitors like N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide. Finally, there is ongoing research into the use of N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide in combination with other drugs or therapies to improve its efficacy and reduce the risk of side effects.
合成法
N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-difluorobenzyl cyanide with indole-6-carboxylic acid to form an intermediate compound, which is then converted to the final product through a series of chemical reactions. The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide has been optimized over the years, and several variations of the method have been developed to improve yield and purity.
科学的研究の応用
N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide has been used extensively in scientific research to investigate the role of CFTR in various physiological processes and to develop new treatments for cystic fibrosis and other CFTR-related diseases. Studies have shown that N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide can inhibit CFTR-mediated chloride transport in various cell types and tissues, including airway epithelial cells, pancreatic duct cells, and sweat gland cells. This inhibition can lead to increased hydration of mucus in the lungs and other organs, which can improve lung function and reduce the risk of infection.
特性
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3O/c18-12-3-4-13(14(19)8-12)16(9-20)22-17(23)11-2-1-10-5-6-21-15(10)7-11/h1-8,16,21H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLLONLIRIOZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)NC(C#N)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate](/img/structure/B2773930.png)




![3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B2773939.png)




![N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2773947.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-[2-[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]sulfanylpyrimidin-4-yl]sulfanylethyl]propanamide](/img/structure/B2773948.png)

![methyl 2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2773951.png)